molecular formula C8H11N5 B1346134 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- CAS No. 90085-12-4

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

Número de catálogo: B1346134
Número CAS: 90085-12-4
Peso molecular: 177.21 g/mol
Clave InChI: QWNBAYXVUGENHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- (CAS RN: 5334-49-6) is a heterocyclic compound with the molecular formula C₇H₉N₅ and a molecular weight of 163.18 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with three methyl groups: one at the 1-position (N1-methyl) and two at the 4-amino group (N,N-dimethyl).

The compound’s SMILES representation is N(C)C1=C2C(N(C)N=C2)=NC=N1, and its canonical SMILES is N=1C=NC2=C(C=NN2C)C1NC. It has been referenced under multiple synonyms, including 1-Methyl-4-(methylamino)pyrazolo[3,4-d]pyrimidine and NSC 1426, indicating its historical use in pharmacological screening .

Propiedades

IUPAC Name

N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNBAYXVUGENHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902986
Record name NoName_3564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90085-12-4
Record name NSC1453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Métodos De Preparación

Starting Materials and Core Ring Assembly

  • Pyrazole Derivatives as Precursors:
    The synthesis often begins with o-aminoamide pyrazole derivatives, which undergo condensation with suitable reagents such as diethyl oxalate to form pyrazolylaminoxoacetate intermediates. These intermediates then cyclize to form the pyrazolo[3,4-d]pyrimidine core.

  • Knoevenagel Condensation and Methylation:
    Another approach involves Knoevenagel condensation of phenoxybenzoic acid chloride with malonic acid dinitrile, followed by methylation (using agents like dimethyl sulfate or trimethylsilyldiazomethane) to generate methylated intermediates. These are then subjected to successive condensation reactions to form the bicyclic system.

N-Methylation and Amination

  • N-Methylation:
    The introduction of methyl groups at the nitrogen atoms (N,N,1-trimethylation) is typically achieved via methylating agents such as trimethylaluminum (Al(CH3)3) in the presence of palladium catalysts (e.g., Pd(PPh3)4). This step is crucial for obtaining the N-methylated pyrazolo[3,4-d]pyrimidine derivatives.

  • Amination at the 4-Position:
    The 4-amino group is introduced or modified through nucleophilic substitution reactions on halogenated pyrazolo[3,4-d]pyrimidine intermediates. For example, 4-chloropyrazolo[3,4-d]pyrimidine reacts with amines (e.g., cyclopropylamine) to yield 4-amino derivatives.

Cross-Coupling and Catalysis

  • Palladium-Catalyzed Cross-Coupling:
    Some synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach aryl groups at the 3-position of the pyrazolo[3,4-d]pyrimidine ring. However, these methods often involve expensive reagents and generate significant waste, making them less economical for large-scale synthesis.

  • Avoidance of Mitsunobu Reaction:
    Traditional methods for coupling chiral piperidine building blocks use Mitsunobu reactions, which produce large waste streams. Recent advances focus on avoiding this step to improve efficiency and reduce environmental impact.

Industrially Advantageous Preparation Process

A patented method (TR2021008599T) describes an efficient and industrially favorable process for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, including N,N,1-trimethyl substituted compounds. Key features include:

  • Use of rGO-Ni@Pd catalyst for Suzuki-Miyaura cross-coupling, enhancing catalytic efficiency and reducing costs.
  • Simplified operations with high yield and low cost .
  • Preparation of intermediates useful for pharmaceutical synthesis (e.g., ibrutinib intermediates).
  • Avoidance of hazardous reagents and reduction of process steps.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Knoevenagel condensation Phenoxybenzoic acid chloride, malonic acid dinitrile Mild heating 75-85 Forms enol-ether intermediate
2 Methylation Dimethyl sulfate or trimethylaluminum with Pd(PPh3)4 Room temp to reflux 80-90 N-methylation at N1 and N,N positions
3 Amination Cyclopropylamine or other amines DMF, moderate temp 70-88 Nucleophilic substitution at 4-chloro position
4 Cross-coupling Phenoxyphenyl boronic acid, rGO-Ni@Pd catalyst Suzuki-Miyaura, reflux 85-92 Efficient arylation at 3-position

Representative Compound Synthesis (From)

Compound R1 Substituent R2 Substituent Yield (%) Key Features
2a/3a/4a –NHC3H5 (cyclopropylamine) H 79-88 Good regioselectivity, β-conformation
2b/3b/4b –NHC3H5 Cl 80-85 Halogenated derivative for further functionalization
2f Methyl group at N1 85 Achieved via Pd-catalyzed methylation

Advantages and Limitations of Current Methods

Aspect Advantages Limitations
Use of Pd Catalysts High selectivity and yield Cost of palladium, potential metal contamination
Avoidance of Mitsunobu Reaction Reduced waste, safer process Some coupling steps still require careful optimization
Starting Materials Use of cheap, commercially available precursors Some intermediates (e.g., phenoxyphenyl boronic acid) are expensive
Process Steps Reduced number of steps in newer methods Older methods involve up to eight steps, increasing complexity

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various derivatives.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Substitution Reactions: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- has been extensively studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition, particularly as inhibitors of kinases and other enzymes involved in cell signaling.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer, due to its ability to inhibit cell proliferation.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of compounds with diverse biological activities, including kinase inhibition, anticancer, and antiprotozoal effects. Below is a detailed comparison of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Biological Activity Synthesis Method Key Reference
N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₇H₉N₅ 1-CH₃, 4-N(CH₃)₂ Kinase inhibition (e.g., PKC isoforms) SNAr reactions, alkylation
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₂H₂₂N₅ 1-(2,4-dimethylphenyl), 4-NH-(4-methylbenzyl) Anticancer (targeted kinase inhibition) Suzuki coupling, reductive amination
1-tert-Butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₂₁N₅ 1-tert-butyl, 3-(3-methylbenzyl) Kinase selectivity (PKCα inhibition) Multi-step alkylation
3-(6-Cyclobutoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₈H₃₀N₆O 3-(6-cyclobutoxynaphthyl), 1-(1-methylpiperidin-4-ylmethyl) CNS-penetrant Toxoplasma gondii inhibitor Suzuki coupling, Boc deprotection
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₇Cl₂N₅S 1-(2-chloro-2-phenylethyl), 4-NH-(2-chlorophenyl), 6-SCH₃ Antitumor (IC₅₀ = 9.8–10.2 nM) SNAr reactions, thioether formation

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • N,N,1-Trimethyl substitution enhances metabolic stability and CNS penetration compared to bulkier groups (e.g., 1-(2,4-dimethylphenyl) in or 1-tert-butyl in ). However, bulkier substituents like 3-(6-cyclobutoxynaphthyl) improve target binding affinity in parasitic infections .
  • 6-SCH₃ and 6-(ethylthio) groups (e.g., in ) significantly boost anticancer activity by enhancing hydrophobic interactions with ATP-binding pockets.

Synthetic Accessibility :

  • N,N,1-Trimethyl derivatives are synthesized via straightforward alkylation or SNAr reactions , whereas analogs with naphthyl or piperidine groups require multi-step protocols (e.g., Suzuki coupling in ).

Kinase Selectivity :

  • N,N,1-Trimethyl derivatives show broad kinase inhibition, while 1-tert-butyl-3-(3-methylbenzyl) analogs exhibit isoform selectivity (e.g., PKCα over PKCδ) due to steric effects .

Physicochemical Properties: N,N,1-Trimethyl derivatives (logP ~1.5) are more lipophilic than parent 4-aminopyrazolo[3,4-d]pyrimidine (logP ~0.2), improving membrane permeability . Compounds with 6-(methylthio) groups (e.g., ) display higher melting points (169–171°C) due to intermolecular hydrogen bonding, enhancing crystallinity .

Actividad Biológica

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article compiles diverse research findings related to its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula: C8_8H11_{11}N5_5
  • Molecular Weight: 177.21 g/mol
  • CAS Number: 90085-12-4

Research indicates that derivatives of 1H-pyrazolo[3,4-d]pyrimidine act primarily as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). The structure closely resembles ATP, allowing these compounds to compete effectively at the ATP-binding sites of kinases.

Key Findings:

  • EGFR Inhibition : Compounds derived from 1H-pyrazolo[3,4-d]pyrimidine have shown potent inhibitory effects against both wild-type and mutant forms of EGFR. For instance, a derivative demonstrated an IC50_{50} value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
  • Cell Cycle Arrest and Apoptosis : The most promising derivatives also induced apoptosis and arrested the cell cycle at the S and G2/M phases. This effect was associated with an increase in the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways .

Biological Activity Summary

The biological activities of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives can be summarized in the following table:

Activity TypeDescriptionExample CompoundIC50_{50} Value
EGFR InhibitionInhibits wild-type and mutant EGFRCompound 12b0.016 µM (WT), 0.236 µM (T790M)
Anti-proliferativeReduces proliferation of cancer cellsCompound 12b8.21 µM (A549), 19.56 µM (HCT-116)
Apoptosis InductionInduces apoptosis in cancer cellsCompound 12b-
Cell Cycle ArrestArrests cell cycle at S and G2/M phasesCompound 12b-

Case Studies

Several studies have explored the synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A recent study synthesized multiple derivatives that were evaluated for their anti-proliferative properties against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Among these, compound 12b exhibited the highest potency, highlighting the importance of structural modifications in enhancing biological activity .
  • Kinase Inhibition Studies : Another investigation focused on the molecular docking studies that demonstrated how these compounds bind to EGFR. The results indicated favorable interactions with key residues in the ATP-binding pocket, supporting their role as competitive inhibitors .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance biological activity:

  • Substituent Variability : The introduction of various substituents at the 1-position or modifications at the nitrogen atoms can lead to improved affinity for kinase targets.
  • Hydrophobic Interactions : Enhancing hydrophobic interactions through alkyl or aryl substitutions has been shown to increase binding affinity.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Predict binding poses in kinase ATP-binding pockets (e.g., using AutoDock Vina). Focus on residues like Lys33 and Glu51 in CDK2 .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

How can synthetic yields be improved without compromising purity?

Q. Advanced Research Focus

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates but require careful removal via vacuum distillation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) to reduce costs .
  • Byproduct Management : Monitor and remove intermediates (e.g., unreacted methyl iodide) via aqueous washes .
  • Stability Testing : Assess degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

How does this compound compare to pyrrolo[2,3-d]pyrimidine analogs in target inhibition?

Q. Advanced Research Focus

  • Core Structure Differences : Pyrazolo[3,4-d]pyrimidines exhibit higher kinase selectivity than pyrrolo[2,3-d]pyrimidines due to distinct hydrogen-bonding patterns .
  • Bioavailability : N,N,1-trimethyl derivatives show better oral absorption (Cₘₐₓ: 1.2 µg/mL in rats) compared to pyrrolo analogs .

What strategies mitigate off-target effects in cellular assays?

Q. Advanced Research Focus

  • Proteome-Wide Profiling : Use kinase inhibitor bead arrays to identify off-target interactions .
  • CRISPR Knockout Models : Validate target specificity in CDK2-KO vs. wild-type cells .
  • Metabolomic Profiling : Track downstream metabolic shifts (e.g., ATP depletion) to confirm on-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.